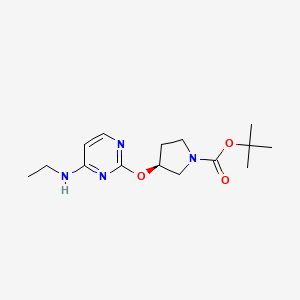![molecular formula C8H5Cl2N3O2S B2943911 Ethyl 5,7-dichloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate CAS No. 1250999-75-7](/img/structure/B2943911.png)
Ethyl 5,7-dichloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5,7-dichloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate is a chemical compound belonging to the class of thiazolo[4,3-d]pyrimidines This compound features a thiazole ring fused to a pyrimidine ring, with two chlorine atoms at positions 5 and 7, and an ethyl carboxylate group at position 3
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate and 4,5-dihydrothiazol-2-amine.
Reaction Steps: The starting materials undergo a series of reactions, including cyclization and chlorination, to form the desired compound.
Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure the formation of the target compound.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up to produce larger quantities of the compound for industrial applications.
Purification: The compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the chlorine atoms or other functional groups in the compound.
Substitution: Substitution reactions can introduce different substituents at various positions on the thiazolo[4,3-d]pyrimidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reducing Agents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substituents: Various nucleophiles and electrophiles can be used to introduce different substituents.
Major Products Formed:
Oxidized Derivatives: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.
Reduced Derivatives: Reduction can produce compounds with fewer or no chlorine atoms.
Substituted Derivatives: Substitution reactions can yield compounds with different functional groups or heteroatoms.
科学研究应用
Chemistry: Ethyl 5,7-dichloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate is used as a building block in the synthesis of more complex molecules
Biology: The compound has shown biological activity, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore the potential medical applications of this compound. It may be used in the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the chemical industry for the synthesis of other valuable chemicals. It can be employed in the production of agrochemicals, pharmaceuticals, and other industrial products.
作用机制
The mechanism by which Ethyl 5,7-dichloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
相似化合物的比较
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: A related compound with a similar structure but lacking the thiazole ring.
Ethyl 5-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate: A compound with a single chlorine atom at position 5.
Ethyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate: A compound with a single chlorine atom at position 7.
Uniqueness: Ethyl 5,7-dichloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate is unique due to the presence of two chlorine atoms, which can influence its reactivity and biological activity compared to its similar counterparts.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
ethyl 5,7-dichloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O2S/c1-2-15-7(14)5-3-4(13-16-5)6(9)12-8(10)11-3/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSYZBMAIBJRJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=NS1)C(=NC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-(Cyanomethyl)-3-methoxyphenyl]boronic acid](/img/structure/B2943828.png)

![4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B2943831.png)
![5-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2943833.png)


![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/new.no-structure.jpg)


![4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2943844.png)




